3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic protocols and green chemistry principles to ensure high yield and purity. The use of ionic organic solids as catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide: This compound shares similar structural features and chemical properties, making it a useful comparison for understanding the uniqueness of 3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one.
3,4-Dimethoxyphenethylamine: Another related compound that provides insights into the functional groups and reactivity of the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of methoxy and nitrophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its significance in the field of organic chemistry.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO7/c1-15-24(17-6-11-21(30-2)23(12-17)31-3)25(27)20-10-9-19(13-22(20)33-15)32-14-16-4-7-18(8-5-16)26(28)29/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSNCRULVNOZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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